![molecular formula C20H23N5O3S B2507848 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872995-36-3](/img/structure/B2507848.png)

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

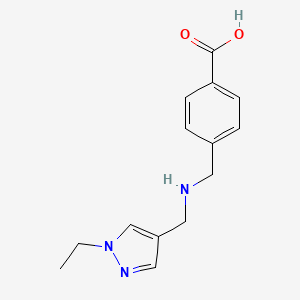

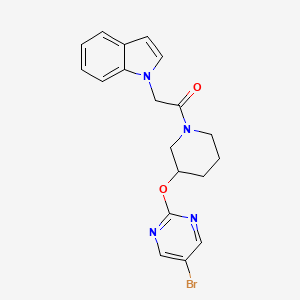

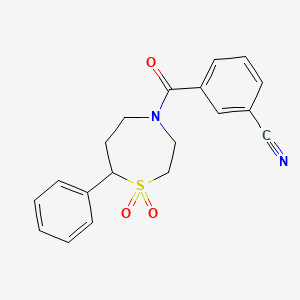

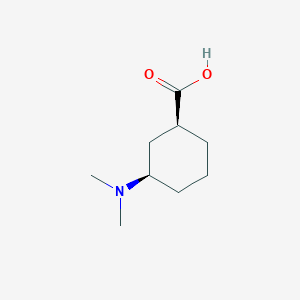

The compound of interest, Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which is known for its potential pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with the [1,2,4]triazolo and pyrimidin rings have been synthesized and analyzed, suggesting a relevance in the context of medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions under reflux conditions. For instance, the synthesis of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate was achieved through the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal . Similarly, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared by heating a precursor with diethyl malonate . These methods could provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP optimizations and molecular orbital calculations, are used to predict and confirm the geometrical parameters and spectral data . These analyses are crucial for confirming the structure of the synthesized compounds and could be applied to the compound of interest.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound of interest. However, the related compounds have been used in molecular docking studies, indicating their potential to interact with biological targets such as proteins . This suggests that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using a variety of techniques. Hirshfeld surface analysis and ESP maps are used to study intermolecular contacts, which are important for understanding the compound's behavior in a solid state and its potential interactions with other molecules . Additionally, the antibacterial activity of these compounds has been evaluated, indicating their potential use as antimicrobial agents . These analyses could be indicative of the properties of the compound of interest.

Relevant Case Studies

While the provided papers do not include case studies on the specific compound, they do present molecular docking studies that demonstrate the potential of related compounds as inhibitors for cancer treatment . The antibacterial activity against various microbial strains has also been evaluated, showing the potential of these compounds in the treatment of bacterial infections . These findings could be extrapolated to suggest possible applications for the compound of interest in similar therapeutic areas.

Wissenschaftliche Forschungsanwendungen

Cyclisation Reactions in Chemical Synthesis

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is involved in complex cyclisation reactions, as demonstrated in the study of azolylhydrazones derived from ethyl cyanoacetate and malononitrile. This shows its relevance in forming azolo[5,1-c][1,2,4]triazines, a class of compounds with potential applications in chemical synthesis and pharmaceuticals (Gray, Stevens, Tennant, & Vevers, 1976).

Insecticidal Applications

A 2017 study explored the use of related compounds in the synthesis of various heterocycles with potential as insecticidal agents. This indicates the potential utility of such compounds in developing new insecticides, highlighting the agricultural and pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial Properties

A 2013 study synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a similar compound. These were screened for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Synthesis of Novel Heterocyclic Compounds

In the field of organic chemistry, such compounds are crucial in the synthesis of novel heterocyclic compounds. For instance, a study focused on synthesizing [1,2,4]triazolo[4,3-a]pyridines using similar reactants, which is essential in the development of new organic molecules with various potential applications (Schmidt & Qian, 2013).

Wirkmechanismus

Target of Action

Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Compounds with similar structures have been shown to interact with various enzymes and receptors, leading to a range of biological activities . For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways related to its target receptors .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of effects, such as upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .

Eigenschaften

IUPAC Name |

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3S/c1-4-28-20(27)14(3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTKJVXJJLVYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)